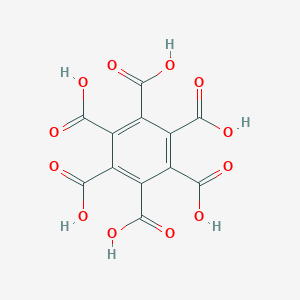

Mellitic acid

概要

説明

ベンゼンヘキサカルボン酸は、1799年にマルティン・ハインリッヒ・クラプロートによって、酸のアルミニウム塩であるメライト(ハニーストーン)鉱物中で最初に発見されました 。この化合物は、ベンゼン環に結合した6つのカルボキシル基によって特徴付けられ、ヘキサカルボン酸です。 それは細かい絹のような針状結晶として結晶化し、水およびアルコールに可溶です .

準備方法

ベンゼンヘキサカルボン酸は、いくつかの方法で合成できます。

純粋な炭素またはグラファイトの酸化: この方法は、冷または熱濃硝酸中で、純粋な炭素、グラファイト、またはヘキサメチルベンゼンをアルカリ性過マンガン酸カリウムで酸化することを含みます.

メライトからの生成: この化合物は、メライトを炭酸アンモニウムで温め、過剰なアンモニウム塩を沸騰させて除去し、溶液にアンモニアを加えることによっても調製できます。沈殿したアルミナをろ過し、ろ液を蒸発させます。酸のアンモニウム塩を再結晶によって精製し、酢酸鉛で沈殿させて鉛塩に変換します。

化学反応の分析

Thermal Decomposition

Mellitic acid demonstrates high thermal stability but decomposes under controlled conditions:

-

Dry Distillation : At elevated temperatures, this compound decomposes into carbon dioxide and pyrothis compound (CHO) .

-

Distillation with Lime : Produces benzene as a major product :

Kinetic Data for Mellitate Salt Decomposition

| Salt | Decomposition Temp. Range (°C) | Activation Energy (kJ/mol) | Mechanism |

|---|---|---|---|

| Manganous | 200–300 | 120–150 | Two-phase homogeneous reaction |

| Chromic | 250–350 | 140–170 | Carboxyl-metal bond rupture |

| Cupric | 280–400 | 160–190 | Single-step decomposition |

Reactivity with Halogenating Agents

This compound reacts with phosphorus pentachloride (PCl) to form This compound chloride (CClO) after prolonged digestion :

Salt Formation and Coordination Chemistry

This compound forms stable salts (mellitates ) with diverse metals, exhibiting distinctive magnetic and structural properties:

Notable Mellitates

| Metal Ion | Formula | Properties |

|---|---|---|

| Al³⁺ | Al(CO)·18HO | Found naturally as the mineral mellite |

| Fe³⁺ | Fe(CO)·nHO | Paramagnetic behavior |

| Co²⁺ | Co(CO)·nHO | Catalytic activity in oxidation reactions |

-

Coordination Modes : Mellitate anions (CO) act as polydentate ligands, forming hydrogen-bonded networks with proteins and transition metals .

Industrial Methods

| Precursor | Oxidizing Agent | Conditions | Yield (%) |

|---|---|---|---|

| Graphite/Coke | HNO + KMnO | Reflux at 90–120°C, alkaline medium | 65–75 |

| Hexamethylbenzene | HNO (70%) | High-pressure reactor (150°C) | 60–70 |

| Hexakis(methoxymethyl)benzene | HNO (two-stage) | 60–120°C → 150–200°C under pressure | 65 |

Key Reaction :

Biochemical Interactions

This compound induces protein misfolding in lysozyme under mild heating, forming aggregates with β-sheet structures . This interaction is pH-dependent, with stoichiometric binding of 1–3 mellitate anions per protein molecule.

Stability in Extreme Conditions

This compound resists reaction with concentrated HNO , Cl , and HI at standard conditions . Its stability under Martian-like UV radiation suggests potential as a biomarker in astrobiology.

科学的研究の応用

Chemical Properties and Structure

Mellitic acid has the chemical formula and consists of a benzene ring with six carboxylic acid functional groups. Its structure allows for multiple interactions with other compounds, making it useful in various chemical syntheses and analyses .

Biological Studies

This compound has been studied for its effects on biological systems. Research indicates that it can influence cell growth and metabolism. In vitro studies demonstrated that concentrations between 1 and 5 mmol/L promoted cell proliferation, while higher concentrations inhibited growth . Additionally, this compound was shown to affect the calcification process in murine fetal tibiae cultures, indicating its potential role in bone metabolism .

Material Science

This compound is utilized in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions. These frameworks have applications in gas storage, catalysis, and drug delivery systems. For instance, europium-yttrium organic frameworks synthesized using this compound exhibited enhanced photoluminescence properties, making them suitable for optoelectronic applications .

Chemical Synthesis

As a versatile building block, this compound serves as a precursor for various organic compounds, including pharmaceuticals and dyes. Its reactivity with different functional groups allows researchers to create complex molecules tailored for specific applications. For example, it has been employed in the synthesis of novel fluorescent dyes for biological imaging.

Case Study 1: Biological Impact on Tumor Cells

A study investigated the influence of this compound on Ehrlich ascites tumor cells cultured in vitro. The findings revealed that lower concentrations stimulated cell proliferation, while higher concentrations led to significant inhibition of cell division. This dual effect suggests potential therapeutic implications in cancer treatment strategies .

Case Study 2: Synthesis of Metal-Organic Frameworks

Research on europium-yttrium organic frameworks highlighted the effectiveness of this compound in enhancing the photoluminescence properties of these materials. The study demonstrated that varying ratios of europium and yttrium ions significantly affected the quantum efficiency of the frameworks, showcasing this compound's role in advanced material design .

Table 1: Biological Effects of this compound

| Concentration (mmol/L) | Effect on Cell Growth | Notes |

|---|---|---|

| 1-5 | Increased proliferation | Promotes metabolic activity |

| 10+ | Inhibition | Suppresses cell division |

Table 2: Synthesis Applications of this compound

| Application | Description | Outcome |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Formation of stable complexes with metal ions | Enhanced photoluminescence |

| Fluorescent Dyes | Precursor for novel dyes used in imaging | Improved imaging capabilities |

| Organic Compound Synthesis | Building block for pharmaceuticals and coatings | Diverse chemical products created |

作用機序

ベンゼンヘキサカルボン酸の作用機序は、さまざまな分子標的および経路との相互作用を伴います。この化合物の6つのカルボキシル基により、複数の水素結合を形成し、さまざまな酵素やタンパク質と相互作用することができます。 この相互作用は、これらの分子の活性を変化させ、さまざまな生化学的効果をもたらす可能性があります .

類似化合物との比較

ベンゼンヘキサカルボン酸は、ベンゼン環に結合した6つのカルボキシル基によってユニークです。類似の化合物には、以下が含まれます。

フタル酸: 2つのカルボキシル基を持つベンゼン環。

テレフタル酸: パラ位に2つのカルボキシル基を持つベンゼン環。

トリメリット酸: 3つのカルボキシル基を持つベンゼン環。

ピロメリット酸: 4つのカルボキシル基を持つベンゼン環.

これらの化合物は、カルボキシル基の数と位置が異なり、その化学的性質と用途に影響を与えます。

生物活性

Mellitic acid, a hexacarboxylic acid derived primarily from the mineral mellite, has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, highlighting its effects on cellular systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound (C₆H₆O₆) is characterized by six carboxylic acid groups attached to a benzene ring. This unique structure allows for various interactions with biological molecules, influencing its biological activity. The presence of multiple carboxyl groups enhances its solubility in water and its ability to form complexes with metal ions, which can be crucial in biological systems.

Cytotoxicity and Cell Proliferation

Recent studies have demonstrated that this compound exhibits both cytotoxic and cytoprotective properties depending on the context:

- Cytotoxic Effects : In certain concentrations, this compound has been shown to induce cytotoxicity in various cell lines. For instance, it was reported that this compound could enhance the cytotoxic effects of chemotherapeutic agents like doxorubicin on muscle fibers, suggesting a role in potentiating drug efficacy against cancer cells .

- Cytoprotective Effects : Conversely, this compound has also been observed to protect renal and neuronal cells from damage induced by chemotherapeutics such as cisplatin and irinotecan. In vitro experiments indicated that this compound could prevent cytotoxic damage in HEK293 (human embryonic kidney) and SHSY5Y (human neuroblastoma) cell lines .

Influence on Bone Metabolism

A notable study explored the effects of this compound on murine fetal tibiae cultured in vitro. The findings indicated that this compound positively influenced mesenchymal metabolism and bone growth, suggesting potential applications in bone health and regeneration therapies . This effect may be attributed to its ability to chelate calcium ions, thereby enhancing mineralization processes.

Photochemical Stability

This compound has been studied for its stability under various environmental conditions, particularly regarding its photochemical behavior. Research indicates that exposure to solar UV radiation can lead to the formation of resistant compounds from this compound, which may have implications for astrobiological studies related to organic molecule stability on planetary bodies like Mars .

1. Chemopreventive Properties

A study investigating the protective effects of a Lens culinaris extract containing 18% this compound demonstrated significant cytoprotection against several chemotherapeutic agents. This suggests that this compound could play a role in developing strategies for chemoprevention in cancer treatment .

2. Bone Health

In vitro research involving explanted murine fetal tibiae showed that this compound enhances mesenchymal metabolism, promoting bone growth. This finding highlights its potential as a therapeutic agent for bone-related disorders .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

benzene-1,2,3,4,5,6-hexacarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSWCNNOKPMOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199650 | |

| Record name | Mellitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Mellitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20794 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

517-60-2 | |

| Record name | Mellitic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mellitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene Hexacarboxylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01681 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MELLITIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mellitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenehexacarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELLITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80QSP14DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is mellitic acid and what is its molecular formula?

A1: this compound, also known as benzenehexacarboxylic acid, is an organic compound with the molecular formula C12H6O12. It is a benzene derivative where all six hydrogen atoms are replaced by carboxyl groups (-COOH). []

Q2: How does this compound interact with calcium phosphate minerals?

A2: this compound exhibits a strong affinity for calcium phosphate minerals, similar to diphosphonates. This interaction stems from its ability to inhibit the crystallization of hydroxyapatite, the primary mineral component of bones and teeth, both in vitro and in vivo. [, ]

Q3: Does this compound affect dental calculus formation?

A4: Yes, this compound has been shown to effectively inhibit dental calculus formation in experimental animals. This effect is likely due to its interaction with hydroxyapatite, modifying its solubility and crystal growth. []

Q4: How does temperature affect the adsorption of this compound onto kaolinite?

A5: The adsorption of this compound onto kaolinite, a common clay mineral, is influenced by temperature and pH. At low pH (below 5.5), adsorption increases with rising temperature. Conversely, at higher pH values, increasing temperature leads to reduced adsorption. []

Q5: What type of complexation governs this compound adsorption onto kaolinite?

A5: Spectroscopic data and modeling suggest that this compound adsorbs onto kaolinite through outer-sphere complexation with surface hydroxyl groups (SOH) rather than permanent charge sites. Two proposed reactions are:

Q6: Can this compound be used in the synthesis of metal-organic frameworks (MOFs)?

A7: Yes, this compound can act as a robust organic linker in the synthesis of MOFs. For example, reacting zirconium with this compound in a high concentration of ammonium cations produces a highly stable MOF with cation exchange sites. This MOF demonstrates potential for selective ammonium recovery from aqueous solutions and exhibits promising proton conductivity. []

Q7: What are the potential applications of this compound in analytical chemistry?

A8: this compound's ability to sensitize the luminescence of terbium (Tb3+) in methanol shows promise for analytical applications. This method exhibits high sensitivity, allowing for Tb3+ detection at concentrations as low as 3 × 10−11 M, and demonstrates good selectivity even in the presence of other lanthanides. []

Q8: How does this compound influence the precipitation of barite and calcite?

A9: this compound acts as both a potent inhibitor and a crystal growth modifier for both barite (BaSO4) and calcite (CaCO3) precipitation. In the case of barite, its presence leads to the formation of agglomerated nanoparticles, significantly altering the material's morphology. []

Q9: Can this compound be used in the synthesis of polymers?

A10: Yes, this compound, particularly its dianhydride form (MADA), is used as a building block in the synthesis of polyimides (PIs). Incorporating MADA provides sites for attaching pendent groups, offering a pathway to tailor the properties of the resulting polymers. [, ]

Q10: What is the significance of this compound in the context of Mars exploration?

A11: this compound is considered a potential biomarker for the detection of organic molecules on Mars. It is believed to be a stable degradation product of kerogen, a complex organic matter found in meteorites, under the oxidizing conditions prevalent on the Martian surface. [, ]

Q11: Does this compound decompose during thermal volatilization (TV) analysis?

A13: Experiments using the NASA Mars-1 soil simulant indicate that this compound, when present at low levels (<0.05% wt), completely decomposes into carbon dioxide during TV analysis. This decomposition is attributed to the presence of strong oxidizers in the soil simulant, such as hydroxyl radicals and oxygen atoms released from iron species. []

Q12: What are the implications of this compound's susceptibility to oxidation for Mars exploration?

A14: The fact that this compound can be readily oxidized under simulated Martian conditions suggests that if present in low concentrations, it might be challenging to detect using TV-based analytical methods. This highlights the need for careful interpretation of CO2 signals detected during Martian soil analysis, as they might originate from both inorganic and organic sources. []

Q13: What is the role of this compound in the production of benzenepolycarboxylic acids (BPCAs)?

A15: this compound is itself a BPCA, and its production is often considered an indicator of the success of coal oxidation processes. Pre-pyrolyzing lignite at specific temperatures (250–350 °C) before oxidation can enhance the yield of this compound compared to directly oxidizing the raw lignite. []

Q14: What are the analytical techniques used to identify and quantify this compound?

A14: Various analytical techniques are employed to identify and quantify this compound, including:

- Gas chromatography-mass spectrometry (GC-MS): Often used after derivatizing this compound into its methyl ester for improved volatility. [, , ]

- Raman spectroscopy: Allows for the identification of characteristic molecular vibrations, enabling detection in mineral matrices. []

- Fluorescence spectroscopy: Can be utilized for sensitive detection, especially in solution phase. []

- X-ray diffraction (XRD): Provides information on crystal structure and size, useful for studying this compound's impact on mineral crystallization. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。